molecular formula C17H19ClN2O2S B11345990 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11345990
M. Wt: 350.9 g/mol
InChI Key: KXWBCHBWVTTZFD-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound with a complex structure It contains a benzamide core substituted with a chloro group at the 4-position, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, which is often achieved by reacting 4-chlorobenzoyl chloride with a suitable amine.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Attachment of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both a morpholine ring and a thiophene ring in its structure. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

4-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H19ClN2O2S/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-11-23-16)20-7-9-22-10-8-20/h1-6,11,15H,7-10,12H2,(H,19,21)

InChI Key

KXWBCHBWVTTZFD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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